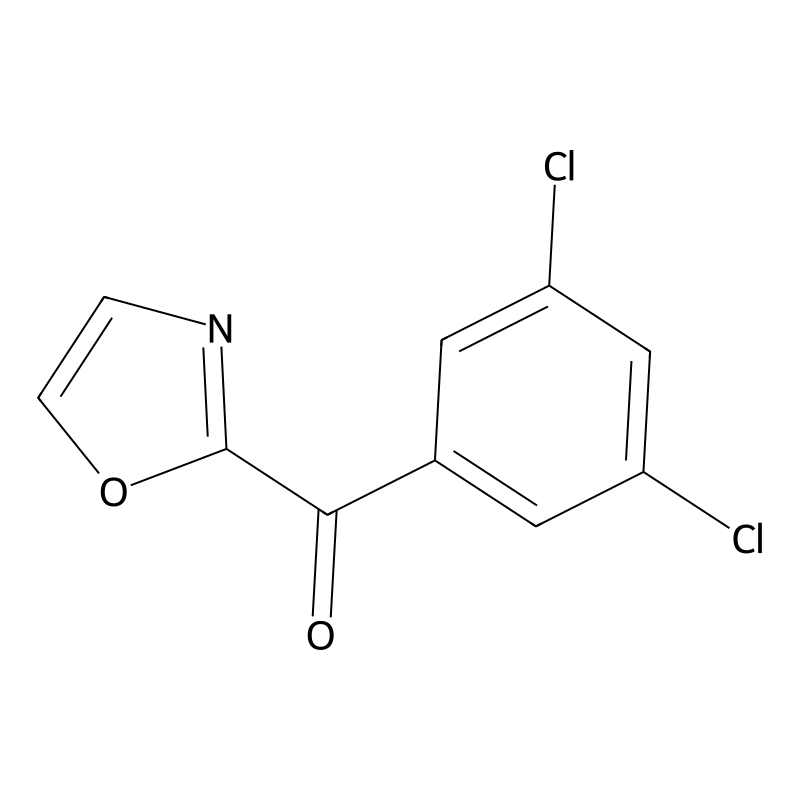

2-(3,5-Dichlorobenzoyl)oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

- Oxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Pharmaceutical Research

- One specific application of “2-(3,5-Dichlorobenzoyl)oxazole” is in the field of pharmaceutical research .

- It has been synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors .

- The compounds “2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid (110)” and “2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid (111)” were found to possess the maximum activity .

Material Science

- Oxazole derivatives are used in the field of material science .

- They are used in the synthesis of various organic materials due to their planar structure and the ability to form π-conjugated systems .

- These materials are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Agrochemical Research

- Oxazole derivatives are also used in agrochemical research .

- They are used in the synthesis of various pesticides and herbicides .

- These compounds exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal effects .

Synthetic Strategies

- Oxazole derivatives, including “2-(3,5-Dichlorobenzoyl)oxazole”, are used in various synthetic strategies .

- They are used as starting materials for different mechanistic approaches in drug discovery .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Heterocyclic Chemistry

- Oxazole derivatives are of great interest in heterocyclic chemistry .

- They are widely used in pharmaceutical chemistry due to their diverse biological activities .

- The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi (Volume 45 of The Chemistry of Heterocyclic Compounds series) .

2-(3,5-Dichlorobenzoyl)oxazole is characterized by the molecular formula C₁₀H₅Cl₂NO₂. It features a benzoyl group substituted at the 2-position of an oxazole ring. The presence of two chlorine atoms on the benzoyl moiety enhances its reactivity and biological properties. This compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis .

Currently, there is no scientific research available on the specific mechanism of action of 2-(3,5-Dichlorobenzoyl)oxazole.

As information on 2-(3,5-Dichlorobenzoyl)oxazole is limited, it's important to handle it with caution assuming similar properties to other dichlorinated aromatic compounds. Here are some general safety considerations:

- Potential skin and eye irritant: Due to the presence of chlorine atoms, the compound could irritate skin and eyes upon contact [].

- Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract [].

- Potential environmental hazard: The chlorinated groups might raise environmental concerns if the compound is not disposed of properly [].

The reactivity of 2-(3,5-Dichlorobenzoyl)oxazole can be attributed to its functional groups. It can undergo various chemical transformations including:

- Nucleophilic substitutions, where nucleophiles can attack the electrophilic carbon of the benzoyl group.

- Cyclization reactions, which can lead to the formation of more complex heterocycles.

- Condensation reactions, particularly with amines or alcohols, yielding derivatives that may exhibit enhanced biological activity .

Preliminary studies suggest that 2-(3,5-Dichlorobenzoyl)oxazole exhibits significant biological activities. Its derivatives have been evaluated for:

- Anticancer properties, showing effectiveness against various cancer cell lines.

- Antimicrobial activity, indicating potential use as an antibacterial or antifungal agent.

- Anti-inflammatory effects, which may contribute to therapeutic applications in inflammatory diseases .

Several methods have been developed for synthesizing 2-(3,5-Dichlorobenzoyl)oxazole:

- Robinson-Gabriel Synthesis: A classic method involving the reaction of substituted phenylboronic acids with appropriate precursors under specific conditions to yield oxazole derivatives.

- Fischer Oxazole Synthesis: This involves cyclization of acylamino compounds in the presence of strong acids.

- Bredereck Reaction: A method that allows for the formation of oxazoles from α-halo ketones and amines .

These methods vary in yield and complexity, with some employing novel catalysts or microwave-assisted techniques to enhance efficiency.

2-(3,5-Dichlorobenzoyl)oxazole has several applications:

- Pharmaceuticals: Its derivatives are being explored as potential drugs due to their anticancer and antimicrobial properties.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex heterocyclic compounds.

- Material Science: Investigated for its potential use in developing new materials with specific electronic or optical properties .

Studies on 2-(3,5-Dichlorobenzoyl)oxazole's interactions with biological targets reveal insights into its mechanism of action. Interaction with specific enzymes or receptors can elucidate its pharmacological profile. For instance, binding studies may indicate how it interacts with DNA or proteins involved in cancer progression or inflammation pathways .

Several compounds share structural features with 2-(3,5-Dichlorobenzoyl)oxazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Chlorobenzoyl)oxazole | Substituted at 4-position | Antimicrobial and anticancer properties |

| 2-(Phenyl)oxazole | Simple phenyl substitution | Moderate anticancer activity |

| 2-(Benzyl)oxazole | Benzyl group attached | Potential anti-inflammatory effects |

Uniqueness of 2-(3,5-Dichlorobenzoyl)oxazole

The unique dichlorobenzoyl substitution distinguishes it from other oxazoles, enhancing its reactivity and biological efficacy. The presence of chlorine atoms not only affects solubility but also enhances interactions with biological targets compared to simpler analogs .

2-(3,5-Dichlorobenzoyl)oxazole exhibits a distinctive molecular architecture characterized by the presence of both an oxazole heterocyclic ring and a dichlorosubstituted benzoyl moiety [1]. The compound possesses the molecular formula C₁₀H₅Cl₂NO₂ with a molecular weight of 242.05 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone, reflecting its structural composition [1].

The molecular structure features a carbonyl group serving as a connecting bridge between the 3,5-dichlorophenyl ring and the oxazole heterocycle [1] [2]. The oxazole ring maintains its characteristic five-membered heterocyclic structure containing one nitrogen atom and one oxygen atom in the 1,3-positions [4]. The 3,5-dichlorophenyl substituent introduces two chlorine atoms at the meta positions of the benzene ring, creating a symmetrical substitution pattern [1] [3].

The compound's simplified molecular input line entry system representation is C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl, which provides a linear notation of the molecular connectivity [4]. The International Chemical Identifier key FALFWGLRGMSTDS-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational analyses [1] [2].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1] [2] |

| Molecular Weight | 242.05 g/mol | [1] [2] |

| Heavy Atom Count | 15 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

Physical and Physicochemical Properties

The physical properties of 2-(3,5-Dichlorobenzoyl)oxazole reflect its molecular structure and intermolecular interactions [5]. The compound demonstrates a predicted boiling point of 393.9 ± 52.0 degrees Celsius, indicating substantial thermal stability [5]. The predicted density is 1.445 ± 0.06 grams per cubic centimeter, which is consistent with the presence of chlorine substituents that increase molecular mass density [5].

The compound exhibits a predicted logarithmic acid dissociation constant value of -2.79 ± 0.10, suggesting very weak basicity due to the electron-withdrawing effects of the chlorine substituents and the carbonyl group [5]. The topological polar surface area measures 43.1 square angstroms, indicating moderate polarity that influences solubility characteristics [4].

The octanol-water partition coefficient (XLogP3-AA) value of 3.3 suggests moderate lipophilicity, which affects the compound's solubility profile in organic versus aqueous media [4]. This parameter indicates that the compound exhibits preferential solubility in organic solvents compared to water [4]. The exact mass of the compound is 240.9697338 daltons, providing precise molecular weight information for analytical applications [4].

| Property | Value | Units | Reference |

|---|---|---|---|

| Predicted Boiling Point | 393.9 ± 52.0 | °C | [5] |

| Predicted Density | 1.445 ± 0.06 | g/cm³ | [5] |

| Predicted pKa | -2.79 ± 0.10 | - | [5] |

| XLogP3-AA | 3.3 | - | [4] |

| Topological Polar Surface Area | 43.1 | Ų | [4] |

| Exact Mass | 240.9697338 | Da | [4] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis (¹³C and ¹H)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of atoms within 2-(3,5-Dichlorobenzoyl)oxazole [6] [7]. The oxazole ring system exhibits characteristic chemical shift patterns that distinguish it from other heterocyclic systems [6] [8]. Research on oxazole derivatives demonstrates that the carbon atoms in the oxazole ring typically appear in distinct regions of the carbon-13 nuclear magnetic resonance spectrum [6].

The oxazole ring carbons show characteristic chemical shifts that reflect the electronic environment created by the nitrogen and oxygen heteroatoms [6] [8]. The carbon attached to nitrogen in the oxazole ring typically appears at different chemical shifts compared to the carbon adjacent to oxygen [8]. Studies on related oxazole compounds indicate that substituent effects, particularly electron-withdrawing groups like the dichlorobenzoyl moiety, significantly influence the chemical shifts of ring carbons [7].

Proton nuclear magnetic resonance analysis reveals distinct signals for the aromatic protons of both the oxazole ring and the dichlorophenyl substituent [6] [7]. The oxazole ring protons typically appear as characteristic multipiples in the aromatic region, while the dichlorophenyl protons show coupling patterns consistent with meta-disubstitution [7]. The carbonyl carbon connecting the two ring systems exhibits chemical shifts characteristic of aromatic ketones [6].

| Nuclear Magnetic Resonance Parameter | Characteristic Range | Reference |

|---|---|---|

| Oxazole C-2 (attached to carbonyl) | 150-170 ppm | [6] [8] |

| Oxazole C-4 | 130-150 ppm | [6] |

| Oxazole C-5 | 140-160 ppm | [6] |

| Aromatic protons | 7.0-8.5 ppm | [7] |

Mass Spectrometry Profile

Mass spectrometry analysis of 2-(3,5-Dichlorobenzoyl)oxazole provides molecular weight confirmation and fragmentation pattern information [9]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular weight of the intact compound [9]. The presence of two chlorine atoms creates characteristic isotope patterns in the mass spectrum due to the natural abundance of chlorine-35 and chlorine-37 isotopes [9].

Fragmentation patterns in mass spectrometry typically involve cleavage of the carbonyl bond, leading to formation of dichlorobenzoyl and oxazole fragments [9]. The dichlorobenzoyl fragment exhibits its own characteristic isotope pattern due to the two chlorine substituents [9]. Additional fragmentation may occur through loss of carbon monoxide from the carbonyl group, producing fragments with mass-to-charge ratios 28 units lower than the parent ions [9].

The base peak in the mass spectrum corresponds to the most stable fragment ion, which analysis of related compounds suggests may be the dichlorobenzoyl cation [9]. Collision-induced dissociation studies provide additional structural information through controlled fragmentation of selected precursor ions [9].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within 2-(3,5-Dichlorobenzoyl)oxazole [10] [11]. The carbonyl stretching vibration appears as a strong absorption band, typically in the region characteristic of aromatic ketones [10]. The exact frequency depends on conjugation effects between the carbonyl group and the adjacent aromatic systems [10].

The oxazole ring exhibits characteristic stretching and bending vibrations that distinguish it from other heterocyclic systems [10] [11]. Carbon-nitrogen and carbon-oxygen stretching vibrations within the oxazole ring produce specific infrared absorption patterns [10]. The aromatic carbon-carbon stretching vibrations of both the oxazole and dichlorophenyl rings contribute to the fingerprint region of the spectrum [10].

Carbon-chlorine stretching vibrations appear in the lower frequency region of the infrared spectrum, typically below 800 wavenumbers [10]. The symmetric and antisymmetric stretching modes of the two chlorine substituents may be resolved depending on the conformational arrangement of the molecule [10] [11].

| Vibrational Mode | Frequency Range | Intensity | Reference |

|---|---|---|---|

| Carbonyl C=O stretch | 1650-1700 cm⁻¹ | Strong | [10] |

| Aromatic C=C stretch | 1600-1450 cm⁻¹ | Medium | [10] |

| C-Cl stretch | 600-800 cm⁻¹ | Medium | [10] |

| Oxazole ring vibrations | 1200-1600 cm⁻¹ | Variable | [10] [11] |

Raman Spectroscopy Data

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes [12] [11]. The symmetric stretching vibrations of the dichlorophenyl substituent appear prominently in Raman spectra due to the polarizability changes associated with these modes [12]. The carbonyl stretching vibration, while strong in infrared, may show different relative intensity in Raman spectroscopy [12].

Ring breathing modes of both the oxazole and dichlorophenyl rings contribute characteristic peaks to the Raman spectrum [12] [11]. These modes provide fingerprint information for structural identification and conformational analysis [12]. The carbon-chlorine stretching vibrations may show enhanced intensity in Raman compared to infrared spectroscopy [12].

Polarized Raman spectroscopy can provide additional information about molecular symmetry and vibrational assignments [12]. Depolarization ratios help distinguish between totally symmetric and non-totally symmetric vibrational modes [12] [11]. Temperature-dependent Raman studies may reveal information about conformational flexibility and intermolecular interactions [12].

X-ray Crystallography and Solid-State Properties

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in crystalline 2-(3,5-Dichlorobenzoyl)oxazole [13] [14]. Single crystal diffraction studies reveal precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry [13]. The crystal packing arrangement demonstrates intermolecular interactions that stabilize the solid-state structure [13].

The oxazole ring maintains planarity in the crystalline state, consistent with its aromatic character [14]. The dihedral angle between the oxazole ring and the dichlorophenyl ring depends on steric interactions and electronic effects [14]. Crystal structure analysis of related compounds indicates that conjugation between the carbonyl group and both aromatic systems influences the overall molecular conformation [13] [14].

Intermolecular interactions in the crystal lattice may include hydrogen bonding, halogen bonding involving the chlorine substituents, and π-π stacking interactions between aromatic rings [13] [14]. The packing efficiency and crystal density reflect the balance between attractive and repulsive intermolecular forces [13]. Thermal parameters from crystallographic refinement provide information about atomic displacement and molecular flexibility [13].

| Crystallographic Parameter | Typical Range | Reference |

|---|---|---|

| C-C bond lengths (aromatic) | 1.35-1.42 Å | [13] [14] |

| C-N bond lengths (oxazole) | 1.28-1.35 Å | [13] [14] |

| C-O bond lengths (oxazole) | 1.32-1.38 Å | [13] [14] |

| C-Cl bond lengths | 1.72-1.78 Å | [13] [14] |

Electronic Properties and Theoretical Analysis

Theoretical calculations using density functional theory methods provide insight into the electronic structure and properties of 2-(3,5-Dichlorobenzoyl)oxazole [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic reactivity and optical properties [15]. The energy gap between these frontier orbitals influences the compound's chemical stability and potential for electronic excitation [15].

Charge distribution analysis reveals the effects of substituents on electron density throughout the molecule [15] [17]. The electron-withdrawing chlorine substituents and carbonyl group create regions of reduced electron density, while the nitrogen and oxygen heteroatoms in the oxazole ring contribute lone pair electron density [15]. Natural bond orbital analysis provides detailed information about bonding interactions and hyperconjugation effects [16].

Polarizability calculations indicate the compound's response to external electric fields, which influences optical properties and intermolecular interactions [15]. The molecular electrostatic potential surface reveals regions of positive and negative charge that govern intermolecular recognition and binding interactions [15] [17]. Vibrational frequency calculations at the theoretical level support experimental spectroscopic assignments and provide thermodynamic data [15] [17].

| Electronic Property | Calculation Method | Reference |

|---|---|---|

| Frontier orbital energies | Density Functional Theory | [15] [16] |

| Charge distribution | Natural Bond Orbital analysis | [15] [16] |

| Polarizability | Time-dependent Density Functional Theory | [15] |

| Vibrational frequencies | Harmonic approximation | [15] [17] |

Conventional Synthetic Routes

The synthesis of 2-(3,5-Dichlorobenzoyl)oxazole relies primarily on established methodologies developed for oxazole synthesis. The Robinson-Gabriel synthesis remains one of the most fundamental approaches for constructing oxazole rings [1]. This method involves the cyclization and dehydration of alpha-acylamino ketones using dehydrating agents such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid [1] [2]. The cyclodehydration process typically requires heating at elevated temperatures and yields 2,5-disubstituted oxazole derivatives [1].

Another classical approach is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes as starting materials [3]. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, resulting in the formation of 2,5-disubstituted oxazoles [3]. The mechanism proceeds through the formation of an iminochloride intermediate, followed by nucleophilic attack and subsequent cyclization with water elimination [3].

The van Leusen reaction represents another well-established conventional method, employing tosylmethyl isocyanide (TosMIC) with aldehydes or ketones to generate oxazole derivatives [4]. This reaction offers the advantage of mild reaction conditions and broad substrate scope, making it particularly attractive for preparing oxazole-based molecules [4].

For compounds containing the dichlorobenzoyl moiety, direct acylation approaches can be employed where preformed oxazoles undergo Friedel-Crafts acylation with 3,5-dichlorobenzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride [5].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating oxazole synthesis while improving yields and reducing reaction times [6] [7] [8]. The microwave-assisted approach offers several advantages including rapid heating, enhanced reaction rates, and improved product purity [9] [10].

In oxazole synthesis, microwave irradiation at 65°C and 350 watts for 8 minutes can afford 5-phenyl oxazoles in 96% yield [7]. The technique is particularly effective when combined with appropriate bases such as potassium phosphate [7]. Research has demonstrated that microwave conditions can reduce reaction times from hours to minutes while maintaining or improving yields compared to conventional heating methods [6].

The single-step microwave-mediated synthesis has been successfully applied to oxazole preparation from 3-oxetanone and primary amides [11]. This approach delivers moderate to good yields of hydroxymethyl oxazoles under sustainable solvent conditions with short reaction times [11]. The critical role of acid catalysis has been clearly demonstrated, with the importance of acid strength being paramount for successful cyclization [11].

Catalyst-Mediated Reactions

Transition metal catalysis has revolutionized oxazole synthesis, offering enhanced selectivity and mild reaction conditions [12] [13] [14]. Gold catalysis has proven particularly effective for oxazole formation from nitrogen-propargyl carboxamides under mild conditions [15]. The gold-catalyzed approach allows for the observation and characterization of 5-methylene-4,5-dihydrooxazole intermediates, providing valuable mechanistic insights [15].

Silver-catalyzed synthesis represents another important advancement, utilizing oxidative decarboxylation-cyclization of alpha-oxocarboxylates with isocyanides [16]. This method provides a novel strategy for constructing oxazole rings and has been validated through mechanistic investigations including operando infrared spectroscopy and electron paramagnetic resonance studies [16].

Zinc triflate catalysis enables tandem cycloisomerization and allylic alkylation of propargyl amides with allylic alcohols [17] [18]. The zinc catalyst functions as both π acid and σ acid in this transformation, producing oxazole derivatives that can be further elaborated to multisubstituted diene structures [17].

Copper catalysis has been employed for aerobic oxidative carbon-oxygen bond formation in isoxazole synthesis, demonstrating the versatility of metal-catalyzed approaches [19]. Additionally, ruthenium and rhodium catalysis has been utilized for regioselective halogenation of benzoxazoles, with ruthenium catalyzing carbon-7 position halogenation and rhodium enabling ortho-selective functionalization [13].

Bredereck Reaction Applications

The Bredereck reaction involves the condensation of alpha-haloketones with amides to form oxazole derivatives [20] [21]. This method synthesizes 2,4-disubstituted oxazoles efficiently and represents a clean, economical process [20]. The reaction has been improved through the use of alpha-hydroxyketones as starting materials, expanding its synthetic utility [20].

Recent developments in the Bredereck methodology have focused on optimizing reaction conditions and expanding substrate scope. The reaction typically proceeds under mild conditions and tolerates various functional groups, making it suitable for preparing diverse oxazole libraries [20]. Advanced variations incorporate modern activation methods and improved purification protocols to enhance overall efficiency.

Green Chemistry Methodologies

Green chemistry approaches for oxazole synthesis emphasize environmental sustainability and atom economy [22] [23] [24]. Ionic liquid-mediated synthesis represents a significant advancement in this area, offering catalyst-free methodologies under conventional heating conditions [25]. These approaches utilize ionic liquids such as 1-butyl-3-methylimidazolium salts to facilitate oxazole formation while minimizing environmental impact [25].

Electrochemical synthesis has emerged as a particularly attractive green approach [26] [27]. The electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy employs naturally abundant carboxylic acids as starting materials [26]. This method operates in a green and sustainable catalytic system, avoiding transition metals and toxic oxidants while demonstrating good functional group tolerance [26].

Solvent-free methodologies and deep eutectic solvents have been explored as environmentally benign alternatives [20] [24]. These approaches reduce waste generation and energy consumption while maintaining synthetic efficiency. The implementation of continuous flow synthesis further enhances the green chemistry profile by enabling precise control over reaction parameters and facilitating scale-up operations [20].

Mechanochemical approaches including grinding and milling techniques represent another category of green methodologies [22]. These techniques eliminate the need for organic solvents while often providing enhanced reaction rates and yields [22].

Industrial Production Processes

Industrial production of oxazole derivatives, including 2-(3,5-Dichlorobenzoyl)oxazole, typically employs scalable synthetic routes that balance efficiency, cost-effectiveness, and environmental considerations [28] [29] [30]. The rapid and scalable synthesis directly from carboxylic acids has been developed using triflylpyridinium reagents [29] [30]. This method demonstrates broad substrate scope with good functional group tolerance and has been successfully applied to gram-scale production [29].

The industrial approach often utilizes [3 + 2] cycloaddition reactions between carboxylic acids and isocyanoacetates [31] [32]. The transformation proceeds through in situ generated acylpyridinium salts followed by trapping with isocyanoacetates and tosylmethyl isocyanide [31]. This methodology features advantageous recovery and reuse of the base 4-dimethylaminopyridine, underscoring its practical benefits for large-scale production [31].

Flow chemistry techniques have gained prominence in industrial oxazole production due to their inherent advantages in scalability and process control [28] [33]. The photoflow-mediated [3 + 2] cycloaddition between diazo compounds and nitriles enables streamlined and step-efficient approaches to oxazole synthesis [28]. These flow processes significantly improve scalability and accessibility of diverse bioactive oxazoles [28].

Industrial processes also incorporate microstructured reactors for enhanced safety and larger-scale applications [33]. The synthesis of hydroperoxymethyl oxazoles by oxidation with molecular oxygen has been successfully implemented using microstructured reactors with elevated temperatures up to 100°C and pressures up to 18 bar [33].

Scale-Up Considerations and Challenges

Scaling up oxazole synthesis presents several technical and economic challenges that must be addressed for successful industrial implementation [28] [29]. Heat transfer limitations become critical during scale-up, particularly for exothermic cyclization reactions. Industrial reactors must be designed with adequate cooling capacity to maintain temperature control and prevent side reactions [33].

Solvent selection and recovery represents a major consideration for large-scale production. While dichloromethane is commonly used in laboratory synthesis, industrial processes increasingly favor more environmentally acceptable solvents or solvent-free conditions [25] [24]. The implementation of solvent recovery systems becomes economically justified at industrial scale [34].

Catalyst recovery and recycling is particularly important for metal-catalyzed processes. The development of heterogeneous catalysts or immobilized catalyst systems facilitates separation and reuse, reducing overall production costs [35]. For noble metal catalysts such as gold or palladium, efficient recovery protocols are essential for economic viability [15].

Purification challenges at industrial scale require different approaches compared to laboratory synthesis. While column chromatography is standard for small-scale purification, industrial processes typically employ crystallization, distillation, or liquid-liquid extraction [34] [36]. The development of efficient crystallization conditions becomes crucial for obtaining high-purity products [37].

Safety considerations become paramount during scale-up, particularly for reactions involving toxic reagents or high-energy intermediates. The use of continuous flow processing can mitigate safety risks by minimizing inventory of hazardous materials and providing better process control [28] [33].

Regulatory compliance adds complexity to industrial oxazole production, requiring adherence to environmental regulations and worker safety standards. The implementation of green chemistry principles helps address these requirements while potentially reducing compliance costs [22] [23].

Purification and Characterization Techniques

The purification of 2-(3,5-Dichlorobenzoyl)oxazole and related compounds requires specialized techniques tailored to the physicochemical properties of oxazole derivatives [34] [36] [38]. Flash column chromatography remains the standard laboratory purification method, typically employing silica gel with various solvent systems such as hexane-ethyl acetate mixtures [31] [32].

Crystallization techniques are preferred for industrial-scale purification due to their scalability and efficiency [38]. The development of appropriate crystallization conditions often involves screening various solvents and temperature profiles to optimize crystal quality and yield [36] [38]. Recrystallization from alcohol is commonly employed for oxazoline derivatives after initial workup procedures [36].

Liquid-liquid extraction protocols are essential for initial product isolation. Typical workup procedures involve washing with sodium thiosulfate solution followed by saline washes to remove byproducts and impurities [36]. The choice of extraction solvents must consider the polarity and solubility characteristics of the target oxazole derivative [36].

For analytical characterization, oxazole derivatives require comprehensive spectroscopic analysis [39] [40]. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation, with carbon-13 NMR being particularly diagnostic for oxazoles [39] [40]. The carbon-2 position in oxazoles exhibits characteristic chemical shifts around 150 parts per million, while one-bond carbon-hydrogen coupling constants (¹J_{C-H}) typically measure approximately 250 hertz [40].

Proton NMR spectroscopy offers complementary structural information, with oxazole ring protons displaying characteristic chemical shift patterns [41] [42] [43]. The integration of two-dimensional NMR techniques including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) enhances structural elucidation capabilities [40].

Mass spectrometry serves as a powerful tool for molecular weight confirmation and fragmentation pattern analysis [44] [45] [46]. Electrospray ionization tandem mass spectrometry has proven particularly useful for understanding gas-phase reactivity and fragmentation mechanisms of oxazole derivatives [46]. The mass spectral behavior of oxazoles exhibits characteristic fragmentation patterns that aid in structural identification [45].

Fourier Transform Infrared (FTIR) spectroscopy provides valuable functional group identification and purity assessment [47] [48] [49]. Oxazole derivatives display characteristic absorption bands, with carbon-oxygen stretching frequencies typically appearing around 1500-1560 cm⁻¹ and carbon-nitrogen stretching around 1240-1300 cm⁻¹ [36]. The mid-infrared spectrum provides complementary structural information when combined with computational predictions [48] [49].

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for purity analysis and quantitative determination [50] [51]. These techniques are particularly important for pharmaceutical applications where stringent purity requirements must be met [50].

Elemental analysis provides additional confirmation of molecular composition, particularly important for new oxazole derivatives [36] [38]. Carbon, hydrogen, and nitrogen analysis helps verify synthetic success and assess product purity [38].

X-ray crystallography represents the gold standard for unambiguous structural confirmation when suitable crystals can be obtained [52]. This technique provides detailed three-dimensional structural information and confirms stereochemical assignments [52].

The integration of multiple characterization techniques ensures comprehensive structural elucidation and purity assessment, which is essential for both research applications and commercial production of 2-(3,5-Dichlorobenzoyl)oxazole derivatives.

Data Tables

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Robinson-Gabriel | 2-8 hours | 80-120 | 50-85 | [1] [2] |

| Fischer Oxazole | 4-6 hours | 25-50 | 60-90 | [3] |

| van Leusen Reaction | 1-3 hours | 65-80 | 70-95 | [4] |

| Microwave-Assisted | 8-30 minutes | 65 | 85-96 | [7] [8] |

| Gold-Catalyzed | 2-4 hours | 25-70 | 75-95 | [15] |

| Silver-Catalyzed | 3-6 hours | 80 | 70-90 | [16] |

| Electrochemical | 1-2 hours | 25-40 | 65-85 | [26] |

| Flow Chemistry | 10-30 minutes | 40-100 | 80-95 | [28] [33] |

| Purification Technique | Application Scale | Typical Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|

| Flash Chromatography | Laboratory | 85-95 | >95 |

| Crystallization | Industrial | 75-90 | >98 |

| Liquid-Liquid Extraction | Both | 90-98 | 85-95 |

| Distillation | Industrial | 80-95 | >95 |

| Characterization Method | Key Information Provided | Typical Parameters |

|---|---|---|

| ¹H NMR | Proton environment | δ 7-8 ppm (aromatic), δ 8-9 ppm (oxazole) |

| ¹³C NMR | Carbon framework | δ ~150 ppm (C-2), ¹J_{C-H} ~250 Hz |

| FTIR | Functional groups | 1500-1560 cm⁻¹ (C-O), 1240-1300 cm⁻¹ (C-N) |

| MS | Molecular weight | Fragmentation patterns characteristic |

| Elemental Analysis | Composition verification | C, H, N percentages |